1-Cyclohexyl-5-(5-fluoro-2-hydroxybenzoyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile is a synthetic organic compound that belongs to the class of dihydropyridines. This compound is characterized by a unique molecular structure that includes a cyclohexyl group and a hydroxybenzoyl moiety, contributing to its diverse biological activities. Its molecular formula is with a molecular weight of approximately 318.36 g/mol. The compound's structure suggests potential pharmacological properties, which are common within the dihydropyridine class.
The compound can be sourced from various chemical suppliers and is classified under synthetic organic compounds, specifically within the category of heterocyclic compounds due to its dihydropyridine core. Dihydropyridines are known for their utility in medicinal chemistry, particularly in the development of calcium channel blockers and other therapeutic agents.
The synthesis of 1-cyclohexyl-5-(5-fluoro-2-hydroxybenzoyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile typically involves multi-step organic synthesis techniques. These methods may include:
The synthesis may require careful control of reaction conditions such as temperature, pH, and solvent choice to optimize yield and purity. Analytical techniques like NMR (Nuclear Magnetic Resonance), HPLC (High-Performance Liquid Chromatography), and mass spectrometry are often employed to confirm the structure and purity of the synthesized compound .
Key structural data includes:
The compound can participate in various chemical reactions typical for dihydropyridines, including:
Reactions involving this compound should be monitored for regioselectivity and stereochemistry due to the presence of multiple functional groups that can influence reactivity .
The mechanism of action for 1-cyclohexyl-5-(5-fluoro-2-hydroxybenzoyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile likely involves interaction with biological targets such as enzymes or receptors. Preliminary studies suggest that it may act on calcium channels or other pathways relevant to cardiovascular function.
Research indicates that similar compounds have shown significant effects on calcium influx in cardiac tissues, which could be extrapolated to this compound pending further studies .
1-Cyclohexyl-5-(5-fluoro-2-hydroxybenzoyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile is expected to exhibit:
Key chemical properties include:
The potential applications for 1-cyclohexyl-5-(5-fluoro-2-hydroxybenzoyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile include:
This compound represents a promising area for further research due to its unique structure and potential therapeutic applications. Continued investigation into its properties and biological activities will be essential for understanding its full capabilities in medicinal chemistry .
The synthesis of 1-cyclohexyl-5-(5-fluoro-2-hydroxybenzoyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile (CAS: 736978-72-6) employs a multi-step approach that integrates condensation, functionalization, and fluorination stages to construct its complex heterocyclic architecture. The dihydropyridine core is typically formed through condensation reactions between appropriate aldehydes and ketones, followed by sequential functionalization to introduce critical substituents . A key intermediate, 5-(2-hydroxybenzoyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid, can be synthesized via a three-component reaction involving 3-formylchromone, primary amines, and Meldrum's acid, as demonstrated for structurally analogous compounds [7].
Fluorination represents a critical strategic step that enhances the compound's lipophilicity and biological activity. This is typically achieved through electrophilic aromatic substitution using fluorine sources (e.g., Selectfluor®) or via the incorporation of pre-fluorinated benzoyl precursors. The 5-fluoro-2-hydroxybenzoyl moiety requires precise temperature control (typically -10°C to 25°C) to prevent dehalogenation or polyfluorination byproducts . The synthetic route must balance reactivity with the electron-withdrawing nature of the carbonitrile group at position 3, which influences ring electrophilicity during acylation.
Table 1: Key Synthetic Stages for Target Compound Synthesis
Synthetic Stage | Key Reagents/Conditions | Function | Yield Range |
---|---|---|---|
Dihydropyridine Core Formation | Aldehyde/Ketone Condensation | Construct 2-oxo-1,2-dihydropyridine scaffold | 60-75% |
Cyclohexyl Introduction | Cyclohexyl halide, Base (K₂CO₃) | N-alkyl functionalization | 70-85% |
Benzoylation | 5-Fluoro-2-hydroxybenzoyl chloride | Acyl group installation | 65-80% |
Fluorination (if stepwise) | Selectfluor®, Anhydrous DMF | Aromatic ring fluorination | 50-68% |
The introduction of the cyclohexyl group at the N1 position occurs through nucleophilic substitution (SN) reactions, where the nitrogen of the dihydropyridine core acts as a nucleophile toward cyclohexyl electrophiles. This transformation commonly utilizes cyclohexyl halides (bromide or chloride) under basic conditions (K₂CO₃ or triethylamine) in aprotic solvents such as acetonitrile or DMF [9]. The reaction proceeds via an SN2 mechanism, where the dihydropyridinyl nitrogen attacks the electrophilic carbon of the cyclohexyl halide, displacing the halide ion.
The steric bulk of the cyclohexyl ring necessitates optimized reaction parameters to ensure complete substitution. Elevated temperatures (70-85°C) and extended reaction times (12-24 hours) are typically required to overcome the steric hindrance of the secondary cyclohexyl system . This contrasts with less hindered alkyl chains (e.g., n-butyl or propargyl), which react more rapidly at ambient temperatures [7]. The conformational rigidity of the cyclohexyl group also influences the spatial orientation of the entire molecule, potentially affecting subsequent reaction steps like benzoylation.
Comparative studies with alternative N-substituents reveal significant differences in reaction kinetics. While cyclohexyl introduction proceeds at approximately 60% conversion after 12 hours at 80°C, smaller substituents like cyclopropyl achieve >90% conversion under identical conditions due to reduced steric demand [2]. This underscores the importance of kinetic optimization when functionalizing with bulky alicyclic groups.
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1